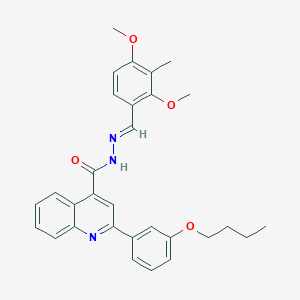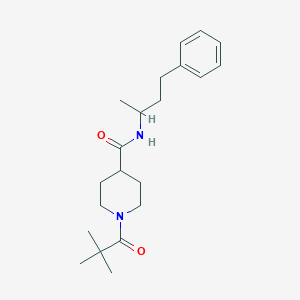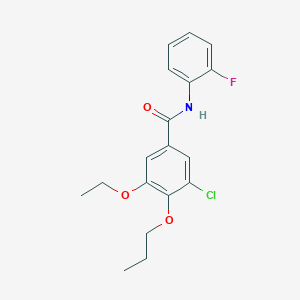![molecular formula C18H24N4O4S B4717234 N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4717234.png)
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Übersicht
Beschreibung
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a nitrophenyl group, an oxadiazole ring, and a sulfanyl acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent. The nitrophenyl group is introduced through nitration of the corresponding phenyl derivative. The final step involves the coupling of the oxadiazole derivative with N,N-dibutyl acetamide under suitable conditions, such as the presence of a catalyst and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the dibutyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with cellular components. The nitrophenyl group may facilitate binding to specific proteins or enzymes, while the oxadiazole ring can interact with nucleic acids. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the oxadiazole ring and sulfanyl group.
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-triazol-2-yl]sulfanyl}acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the nitrophenyl group and the oxadiazole ring enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N,N-dibutyl-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-5-11-21(12-6-4-2)16(23)13-27-18-20-19-17(26-18)14-7-9-15(10-8-14)22(24)25/h7-10H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCDIVUGFZFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4717154.png)

![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)

![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4717190.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)

![2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)

![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
![Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B4717237.png)
![5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID](/img/structure/B4717256.png)
